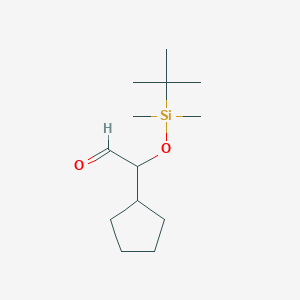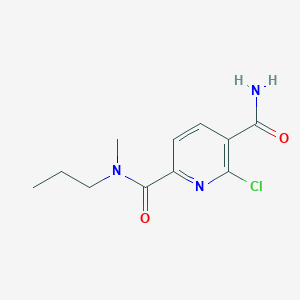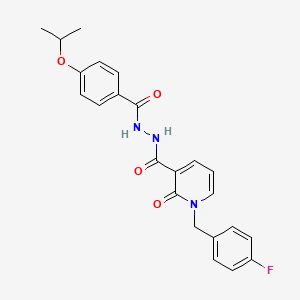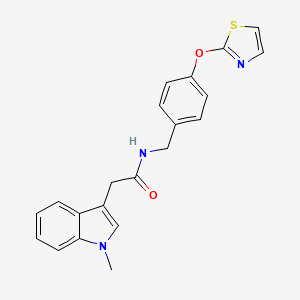![molecular formula C23H15Cl2NO3 B2545892 (4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione CAS No. 338396-49-9](/img/structure/B2545892.png)
(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione has been studied for its potential applications in scientific research. It has been used as a photophysical probe, a fluorescent dye, and a fluorescent label. It has also been used as a fluorescent indicator for the detection of H2S, a gas that is produced by certain bacteria and fungi. Additionally, this compound has been studied for its potential to act as a fluorescent sensor for the detection of nitric oxide.
Mecanismo De Acción
(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione is a fluorescent compound, meaning that it absorbs light of a certain wavelength and emits light of a different wavelength. This is known as its fluorescence quantum yield (FQY). When this compound is exposed to light, it undergoes a series of excited-state reactions, which result in the emission of light. This light is then detected by a detector, which can be used to measure the concentration of this compound in a sample.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the biochemical and physiological processes of living organisms. It has been shown to inhibit the growth of certain bacteria, including Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus. Additionally, this compound has been shown to inhibit the growth of certain fungi, including Aspergillus niger and Candida albicans. In addition, this compound has been studied for its potential effects on the human body. It has been shown to inhibit the growth of certain cancer cells, including those of the breast, lung, and prostate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione has several advantages for use in lab experiments. It is a relatively inexpensive compound, and its synthesis process is relatively simple. Additionally, it is a highly stable compound, which makes it suitable for long-term storage. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not very photostable, meaning that it can degrade when exposed to light.
Direcciones Futuras
(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione has potential for further research and development. It could be studied for its potential as a fluorescent sensor for other analytes, such as proteins or other small molecules. Additionally, it could be studied for its potential to act as a drug delivery system, or for its potential applications in medical imaging. Finally, further research could be conducted to understand the biochemical and physiological effects of this compound on living organisms.
Métodos De Síntesis
(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione can be synthesized via a multi-step process, beginning with the reaction of 2,4-dichlorophenol with benzyl chloride and sodium methoxide. This reaction produces the intermediate 4-benzyl-2-[(2,4-dichlorophenyl)methoxy]phenol, which is then reacted with 2-aminobenzonitrile to form the this compound. The entire synthesis process can be completed in five steps, and yields a product with a purity of over 95%.
Propiedades
IUPAC Name |
(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2NO3/c24-17-11-10-16(21(25)13-17)14-29-26-22(27)19-9-5-4-8-18(19)20(23(26)28)12-15-6-2-1-3-7-15/h1-13H,14H2/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAMOZJQLGGPPM-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)N(C2=O)OCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)N(C2=O)OCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide](/img/structure/B2545810.png)
![2-{[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2545811.png)



![N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2545817.png)
![Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2545820.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2545822.png)

![2-(3,4-Dimethoxyphenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2545828.png)

![[2-(1H-Indol-3-yl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride](/img/structure/B2545831.png)